JI051 Demonstrates 5–10-Fold Potency Improvement Over Lead Compound D8C in HEK293 Cell Proliferation
JI051 was derived from the hit compound D8C through systematic SAR optimization of 130–176 derivatives [1][2]. D8C at 10 μM reduced HEK293 cell proliferation to 69.9 ± 2.4% of DMSO control at 24 h and 37.8 ± 1.3% at 72 h, whereas JI051 achieved an EC50 of 0.3 μM in the same WST-8 proliferation assay after 24 h [1]. Independent KAKEN reports cite a 5-fold to 10-fold improvement in potency relative to D8C [2]. Introduction of the 7-methoxy group on the indole ring was identified as the critical modification conferring this potency gain, as the 7-methyl analog (JI021) showed lesser improvement [1].
| Evidence Dimension | Anti-proliferative potency in HEK293 cells |
|---|---|
| Target Compound Data | JI051 EC50 = 0.3 μM (WST-8 assay, 24 h incubation) |
| Comparator Or Baseline | D8C: 69.9 ± 2.4% proliferation vs DMSO at 24 h, 37.8 ± 1.3% at 72 h (10 μM); EC50 not reached at low μM concentrations |
| Quantified Difference | 5–10-fold improvement in EC50; JI051 active at sub-μM concentrations where D8C shows only partial inhibition at 10 μM |
| Conditions | HEK293 cells, WST-8 tetrazolium salt colorimetric assay, 24–72 h incubation, 10% FBS DMEM, 37 °C, 5% CO2 |
Why This Matters
JI051's sub-micromolar EC50 enables use at concentrations an order of magnitude lower than the progenitor D8C, reducing the risk of off-target effects and compound interference in cellular assays, which is critical for procurement decisions in chemical biology and drug discovery programs.
- [1] Perron A, Nishikawa Y, Iwata J, et al. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone. J Biol Chem. 2018;293(21):8285-8294. doi:10.1074/jbc.RA118.002316 View Source
- [2] Uesugi M, Kageyama R. Small molecules that control Hes1 oscillation. KAKENHI Project 26560445 Final Research Report, Kyoto University, 2016. View Source
